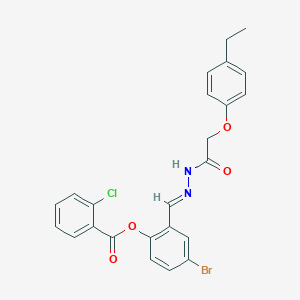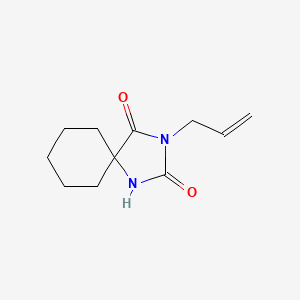
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-allyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diazaspiro(45)decane-2,4-dione, 3-allyl- is a heterocyclic compound with the molecular formula C11H16N2O2 It is a derivative of 1,3-diazaspiro(45)decane-2,4-dione, featuring an allyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-allyl- typically involves the reaction of 1,3-diazaspiro(4.5)decane-2,4-dione with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-allyl- undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to form the corresponding saturated derivative.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to aldehydes.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiols under mild conditions.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Saturated derivatives.
Substitution: Azido or thioether derivatives.
科学研究应用
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-allyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
作用机制
The mechanism of action of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-allyl- is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its allyl group and spirocyclic structure. These interactions can modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
1,3-Diazaspiro(4.5)decane-2,4-dione: The parent compound without the allyl group.
1,3,8-Triazaspiro(4.5)decane-2,4-dione: A similar compound with an additional nitrogen atom in the ring.
8-Methyl-1,3-diazaspiro(4.5)decane-2,4-dione: A derivative with a methyl group at the 8-position.
Uniqueness
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-allyl- is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
882-66-6 |
|---|---|
分子式 |
C11H16N2O2 |
分子量 |
208.26 g/mol |
IUPAC 名称 |
3-prop-2-enyl-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C11H16N2O2/c1-2-8-13-9(14)11(12-10(13)15)6-4-3-5-7-11/h2H,1,3-8H2,(H,12,15) |
InChI 键 |
ZNZNICRHPGQPCX-UHFFFAOYSA-N |
规范 SMILES |
C=CCN1C(=O)C2(CCCCC2)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-oxo-3-[(phenylcarbonyl)amino]-2-(triphenyl-lambda~5~-phosphanylidene)propanoate](/img/structure/B15075351.png)
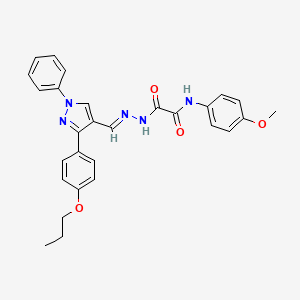
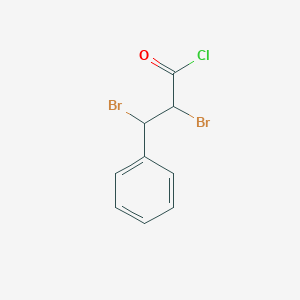

![8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate](/img/structure/B15075370.png)
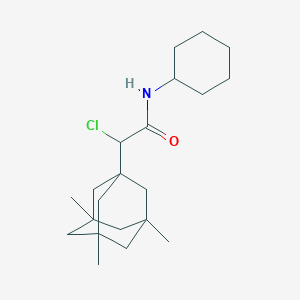
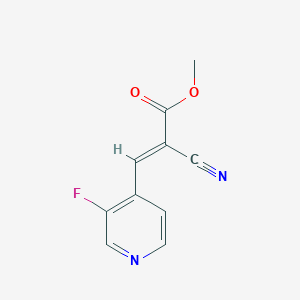
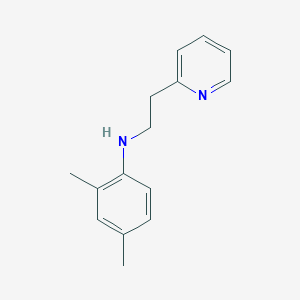
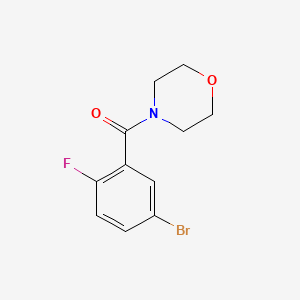
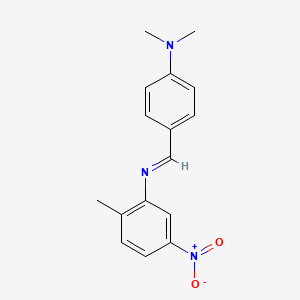

![Dimethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B15075417.png)
